molecular formula C15H23BrO2 B14317484 1-Bromo-2-(dibutoxymethyl)benzene CAS No. 113613-63-1

1-Bromo-2-(dibutoxymethyl)benzene

Cat. No.: B14317484
CAS No.: 113613-63-1
M. Wt: 315.25 g/mol
InChI Key: KMLAULZPHNKGJF-UHFFFAOYSA-N
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Description

1-Bromo-2-(dibutoxymethyl)benzene (CAS No. 113613-63-1) is a brominated aromatic compound featuring a dibutoxymethyl substituent at the ortho position of the benzene ring. Its molecular formula is C₁₃H₁₉BrO₂, with a molecular weight of 307.2 g/mol. The dibutoxymethyl group consists of two butoxy (-OC₄H₉) chains attached to a central methyl carbon, conferring both steric bulk and electron-donating properties via ether oxygen lone pairs. This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions requiring stabilized ether functionalities or controlled reactivity at the bromine site. Its synthesis typically involves Williamson etherification or substitution reactions, though specific protocols are sparingly documented in publicly available literature .

Properties

CAS No.

113613-63-1

Molecular Formula

C15H23BrO2

Molecular Weight

315.25 g/mol

IUPAC Name

1-bromo-2-(dibutoxymethyl)benzene

InChI

InChI=1S/C15H23BrO2/c1-3-5-11-17-15(18-12-6-4-2)13-9-7-8-10-14(13)16/h7-10,15H,3-6,11-12H2,1-2H3

InChI Key

KMLAULZPHNKGJF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=CC=CC=C1Br)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(dibutoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-(dibutoxymethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of 1-Bromo-2-(dibutoxymethyl)benzene may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(dibutoxymethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of dehalogenated benzene derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(dibutoxymethyl)benzene involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new chemical bond. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, electronic, and functional differences between 1-bromo-2-(dibutoxymethyl)benzene and analogous compounds:

Compound Name Substituent Group Molecular Weight (g/mol) Key Reactivity/Applications References
1-Bromo-2-(dibutoxymethyl)benzene Dibutoxymethyl 307.2 Stabilized ether groups; used in protecting group strategies and as a synthetic intermediate.
1-Bromo-2-(2-phenyl-3-butenyl)benzene 2-Phenyl-3-butenyl 283.2 Undergoes Grignard-mediated rearrangements to form indane derivatives under anionic conditions.
1-Bromo-2-(phenylethynyl)benzene Phenylethynyl 257.1 Electron-withdrawing ethynyl group enhances cross-coupling reactivity (e.g., Sonogashira reactions).
1-Bromo-2-(2-chloro-2-methylpropyl)benzene 2-Chloro-2-methylpropyl 247.6 Participates in hydrochlorination reactions with boron catalysts to form chlorinated alkanes.
1-Bromo-2-[methoxy(phenyl)methyl]benzene Methoxy(phenyl)methyl 291.2 Serves as a precursor to N,N-disubstituted isoinoline carbothioamides via cyclization.
1-Bromo-2-(4-methoxystyryl)benzene 4-Methoxystyryl 287.1 Exhibits E/Z isomerism; used in stilbene synthesis via reductive cross-coupling.
1-Bromo-2-(2-bromoethyl)benzene 2-Bromoethyl 229.9 Rapid cyclization kinetics under thermolytic conditions to form indanes.

Electronic and Steric Effects

  • Dibutoxymethyl vs. Alkenyl/Ethynyl Groups : The dibutoxymethyl group is electron-donating due to oxygen lone pairs, which deactivate the benzene ring toward electrophilic substitution compared to electron-withdrawing groups like phenylethynyl . This electronic modulation makes bromine substitution slower but more selective in the presence of directing groups.
  • For example, 1-bromo-2-(2-bromoethyl)benzene undergoes faster cyclization due to reduced steric constraints .

Physical Properties

  • Solubility: The dibutoxymethyl group enhances solubility in nonpolar solvents (e.g., hexane, toluene) compared to polar substituents like methoxy or chloroalkyl groups.
  • Boiling Point : Bulky substituents increase molecular weight and boiling points relative to simpler analogs (e.g., 1-bromo-2-(2-methylpropyl)benzene in ).

Research Findings and Data

Kinetic Studies

  • Cyclization Kinetics : 1-Bromo-2-(dibutoxymethyl)benzene is expected to exhibit slower cyclization rates than 1-bromo-2-(2-bromoethyl)benzene due to steric and electronic effects. For comparison, the latter cyclizes at >10× faster rates in THF at 25°C .

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